LHRH Receptor Antagonist Potency: Submicromolar IC50 at Human and Rat Receptors Distinguishes the Sulfonamide Series from Peptide Antagonists
The benzimidazole-5-sulfonamide series, to which 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide belongs, produced compounds with submicromolar functional antagonist activity at both human and rat LHRH receptors in CHO-K1 cellular assays [1]. Specifically, compounds 19 and 28 from the primary SAR study achieved dual-species IC50 values below 1 µM, whereas the benzamide analog (CAS 1232799-98-2) did not exhibit measurable antagonism under identical conditions, confirming that the sulfonamide linkage is indispensable for receptor blockade [1]. This dual-species activity is a prerequisite for in vivo proof-of-concept studies in rodent models, where peptide-based antagonists such as cetrorelix and ganirelix have been the historical standard [2].
| Evidence Dimension | Functional antagonist activity at human and rat LHRH receptor (IC50) |
|---|---|
| Target Compound Data | Submicromolar IC50 (compounds 19 and 28 in the same benzimidazole-5-sulfonamide series; exact IC50 for the title compound not separately reported in the abstract) |
| Comparator Or Baseline | Benzamide analog (CAS 1232799-98-2): no measurable antagonism; Peptide antagonists (cetrorelix, ganirelix): nanomolar IC50 but peptide scaffold |
| Quantified Difference | Sulfonamide series: submicromolar IC50; Benzamide analog: inactive; Peptide antagonists: low nanomolar but lack oral bioavailability and have higher manufacturing complexity |
| Conditions | CHO-K1 cells expressing human or rat LHRH receptor; LHRH-induced response; 20 min preincubation |
Why This Matters
Submicromolar functional antagonism at both human and rat LHRH receptors is a defined threshold for progressing non-peptide LHRH antagonists into preclinical in vivo efficacy models, directly guiding procurement decisions for reproductive biology or oncology research programs.
- [1] Hashimoto K, Tatsuta M, Kataoka M, Yasoshima K, Shogase Y, Shimazaki M, Yura T, Li Y, Yamamoto N, Gupta JB, Urbahns K. Benzimidazole derivatives as novel nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonists. Part 1: Benzimidazole-5-sulfonamides. Bioorg Med Chem Lett. 2005 Feb 1;15(3):799-803. View Source
- [2] Engel JB, Schally AV. Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone. Nat Clin Pract Endocrinol Metab. 2007 Feb;3(2):157-67. View Source
